D(+)-10-Camphorsulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

D(+)-10-Camphorsulfonyl chloride is a chemical compound with the molecular formula C₁₀H₁₅ClO₃S and a CAS number of 21286-54-4. It is a sulfonyl chloride derived from camphorsulfonic acid, characterized by its white to almost white crystalline appearance and a melting point ranging from 65.0 to 69.0 °C . This compound is notable for its role as a versatile reagent in organic synthesis, particularly in asymmetric synthesis processes.

As a Chiral Directing Group:

D(+)-10-Camphorsulfonyl chloride acts as a chiral directing group (CDG) in various asymmetric reactions. Its bulky and rigid structure, coupled with its chirality, allows it to control the stereochemical outcome of reactions by influencing the approach of the attacking nucleophile. This property makes it valuable for the synthesis of enantiomerically pure compounds, which are crucial in various fields like pharmaceuticals and materials science .

Here are some examples of its use as a CDG:

- Aldol reactions: D(+)-10-Camphorsulfonyl chloride can be used as a CDG in aldol reactions to achieve enantioselective C-C bond formation .

- Mannich reactions: The CDG effect of D(+)-10-caphorsulfonyl chloride can be employed in Mannich reactions for the stereoselective synthesis of β-amino carbonyl compounds .

- Epoxidation reactions: The chirality of D(+)-10-caphorsulfonyl chloride can be transferred to epoxides during asymmetric epoxidation reactions .

As a Leaving Group:

D(+)-10-Camphorsulfonyl chloride acts as a good leaving group in various substitution and elimination reactions due to the stability of the resulting camphorsulfonate anion. This property is advantageous for introducing functionalities or creating new double bonds in organic molecules .

Here are some examples of its use as a leaving group:

- Nucleophilic substitution reactions: D(+)-10-Camphorsulfonyl chloride can be used to convert alcohols and phenols into their corresponding derivatives through nucleophilic substitution reactions .

- Elimination reactions: The chloride group can be eliminated under basic conditions to generate alkenes from vicinal diols or halohydrins .

The synthesis of D(+)-10-Camphorsulfonyl chloride typically involves the chlorination of camphorsulfonic acid using reagents such as thionyl chloride or phosphorus pentachloride. The general procedure includes:

- Dissolving camphorsulfonic acid in an appropriate solvent.

- Adding thionyl chloride dropwise while stirring at room temperature.

- Allowing the reaction to proceed for several hours until complete.

- Isolating the product through crystallization or distillation methods .

This method yields D(+)-10-Camphorsulfonyl chloride in good purity and yield.

D(+)-10-Camphorsulfonyl chloride is widely used in organic chemistry for various applications:

- Asymmetric Synthesis: It serves as an intermediate in asymmetric hydroxylation reactions, crucial for synthesizing enantiomerically pure compounds .

- Protecting Group: It acts as a protecting group for amines during multi-step synthesis processes, allowing chemists to control reaction pathways effectively.

- Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications in drug design and development .

Interaction studies involving D(+)-10-Camphorsulfonyl chloride often focus on its reactivity with nucleophiles and other electrophiles, which can elucidate its role in synthetic pathways. These studies help in understanding how this compound can be utilized to modify biological molecules or introduce functional groups into complex organic structures .

D(+)-10-Camphorsulfonyl chloride shares similarities with several related compounds, including:

| Compound | Structure Type | Unique Features |

|---|---|---|

| D(+)-10-Camphorsulfonyl Chloride | Chiral Sulfonyl Chloride | Provides stereochemical control in synthesis |

| Camphorsulfonic Acid | Chiral Acid | Less reactive; serves as a precursor |

| Benzene Sulfonyl Chloride | Aromatic Sulfonyl Chloride | More reactive but achiral |

| p-Toluenesulfonyl Chloride | Aromatic Sulfonyl Chloride | Versatile but lacks chiral specificity |

D(+)-10-Camphorsulfonyl chloride, with the molecular formula C₁₀H₁₅ClO₃S and a molecular weight of 250.74 g/mol, is a crystalline compound that exhibits a distinct optical activity due to its chiral camphor backbone. The compound is typically encountered as a white to off-white crystalline powder, with a melting point ranging from 65°C to 69°C, depending on purity and crystallization conditions. Its density is estimated at approximately 1.21–1.3 g/cm³, and it is only slightly soluble in organic solvents such as chloroform and ethyl acetate. The compound is sensitive to moisture and should be stored in a dark, inert atmosphere at room temperature to prevent hydrolysis and degradation.

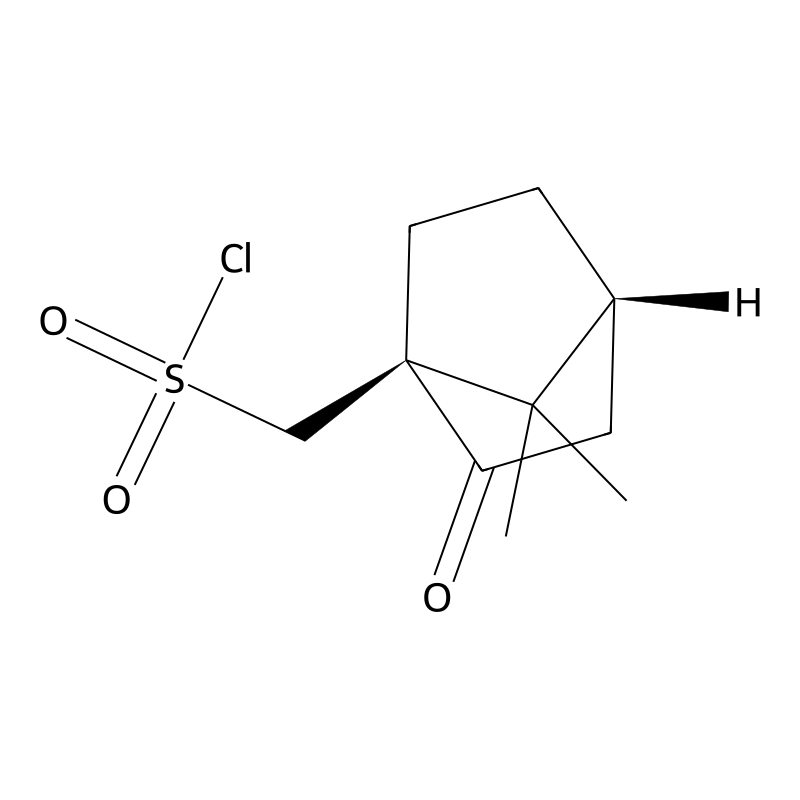

Structural Representation

The structure of D(+)-10-camphorsulfonyl chloride is based on the bicyclo[2.2.1]heptane skeleton of camphor, with a sulfonyl chloride group at the 10-position. The IUPAC name is [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonyl chloride. The compound contains two stereocenters, and the D(+) configuration refers to the specific enantiomer derived from natural camphor.

Table 1. Key Physicochemical Properties of D(+)-10-Camphorsulfonyl Chloride

Spectroscopic and Analytical Data

The compound is characterized by its strong infrared absorption bands, particularly those corresponding to the sulfonyl chloride functional group. The IR spectrum exhibits characteristic S=O stretching vibrations, while NMR spectra reflect the camphor skeleton and the presence of the sulfonyl chloride moiety. Its optical purity is typically confirmed by polarimetry, with specific rotation values ranging from +30° to +36° (c=1, CHCl₃, 20°C).

Structural Images

Below is a 2D structural representation of D(+)-10-camphorsulfonyl chloride:

And a 3D conformer model can be visualized interactively at the PubChem database.

The production of S-omeprazole represents one of the most significant commercial applications of D(+)-10-camphorsulfonyl chloride in pharmaceutical manufacturing [4]. Proton pump inhibitors possess asymmetric sulfur molecules in their sulfinyl moieties, which bind pyridine with benzimidazole groups, creating stereochemical complexity that demands sophisticated resolution strategies [7]. The enantiomeric resolution process utilizing D(+)-10-camphorsulfonyl chloride offers substantial advantages over alternative methods in terms of efficiency, yield, and cost-effectiveness [4].

Process Chemistry and Mechanism

The S-omeprazole production process employs D(+)-10-camphorsulfonyl chloride as a chiral auxiliary agent to achieve enantiomeric separation through formation of diastereomeric complexes [4]. The synthetic route involves reacting 5-methoxy-2-[(3,5-dimethyl-4-methoxy-2-pyridyl)methylsulfinyl]-1H-benzimidazole with D(+)-10-camphorsulfonyl chloride to generate diastereomeric mixtures of 1-(S)-camphorsulfonyl-5-methoxy-2-[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl-(R/S)-sulfinyl]-1H-benzimidazole compounds [4]. This reaction proceeds under mild conditions and demonstrates excellent selectivity for the desired stereoisomer [4].

The separation of diastereomers occurs through fractional crystallization, which represents a significant improvement over chromatographic techniques in terms of scalability and economic viability [4]. Following diastereomer separation, deprotection with base conditions liberates the desired S-omeprazole enantiomer while avoiding the harsh acidic conditions required by alternative chiral auxiliary systems [4]. This base-mediated deprotection strategy proves particularly valuable given the acid-sensitive nature of benzimidazole compounds [4].

Yield and Selectivity Data

| Parameter | D(+)-10-Camphorsulfonyl Chloride Method | Alternative Methods |

|---|---|---|

| S-Omeprazole Yield | Higher production efficiency | Lower yields of desired enantiomer |

| Process Selectivity | Superior enantiomeric separation | Modest selectivity |

| Commercial Viability | Lower costs, higher efficiency | Higher operational costs |

The D(+)-10-camphorsulfonyl chloride method demonstrates significant technical advantages through its combined contribution of improved yields, enhanced selectivity, and reduced production costs [4]. Comparative analysis reveals that this approach achieves higher yields of the desired S-omeprazole configuration compared to processes utilizing alternative chiral auxiliaries [4]. The method's commercial superiority stems from its ability to avoid expensive chromatographic separation steps while maintaining excellent stereochemical control [4].

Market Impact and Production Statistics

The global omeprazole market reached 21.56 thousand tonnes in 2024 and is projected to achieve 38.65 thousand tonnes by 2035, representing a compound annual growth rate of 5.55% [29]. North America and Europe maintain significant market shares due to high gastroesophageal reflux disease prevalence and robust healthcare infrastructure supporting proton pump inhibitor utilization [29]. The Asia-Pacific region, including China and India, demonstrates rapid growth driven by increasing healthcare awareness and expanding middle-class populations [29].

The enantiomeric resolution technology utilizing D(+)-10-camphorsulfonyl chloride has enabled pharmaceutical manufacturers to produce high-purity S-omeprazole at commercial scales [31]. Market analysis indicates that global omeprazole market volume reached approximately 38 thousand tonnes in 2023, with North America representing the leading consumption region [31]. The availability of efficient enantiomeric resolution methods has contributed significantly to the widespread adoption of single-enantiomer proton pump inhibitor formulations [31].

Design of Selective Enzyme Inhibitors via Sulfonamide Functionalization

D(+)-10-camphorsulfonyl chloride serves as a critical building block in the design and synthesis of selective enzyme inhibitors through sulfonamide functionalization strategies [13] [14]. The compound's ability to introduce chiral camphorsulfonyl moieties into aromatic and heterocyclic sulfonamides enables the development of highly selective enzyme inhibitors with nanomolar potency [13]. This approach has proven particularly valuable in targeting specific enzyme isoforms while minimizing off-target interactions [13].

Carbonic Anhydrase Inhibitor Development

Research demonstrates that aromatic and heterocyclic sulfonamides incorporating D(+)-10-camphorsulfonyl moieties exhibit selective inhibition of mitochondrial carbonic anhydrase isoforms over cytosolic variants [13]. The resulting compounds show preferential inhibition of human carbonic anhydrase VA and VB isoforms with inhibition constants in the low nanomolar range [13]. This selectivity profile makes these inhibitors excellent candidates for targeting mitochondrial carbonic anhydrases involved in lipogenesis and obesity-related metabolic processes [13].

| Enzyme Target | Inhibition Constant (nM) | Selectivity Index |

|---|---|---|

| Human Carbonic Anhydrase VA | Low nanomolar range | >100-fold over cytosolic isoforms |

| Human Carbonic Anhydrase VB | Low nanomolar range | >100-fold over cytosolic isoforms |

| Human Carbonic Anhydrase I | Significantly higher | Off-target enzyme |

| Human Carbonic Anhydrase II | Significantly higher | Off-target enzyme |

The chirality and positioning of substituent groups on the sulfonamide scaffold profoundly influence carbonic anhydrase inhibitory properties [13]. Five-membered heterocyclic sulfonamides generally demonstrate superior inhibitory activity compared to six-membered ring counterparts [14]. The presence of nitrogen and sulfur atoms within heterocyclic rings correlates with enhanced inhibitory potency [14].

Structure-Activity Relationships

The incorporation of D(+)-10-camphorsulfonyl groups into sulfonamide structures creates distinct structure-activity relationships that govern enzyme selectivity [15] [30]. Perfluoroalkyl and perfluoroaryl-substituted sulfonamides containing camphorsulfonyl moieties exhibit strong affinities toward multiple carbonic anhydrase isoforms [15]. The inhibitory potency generally increases with the carbon atom count in the perfluorinated substituent, reaching maximum activity with perfluorophenylsulfonylated derivatives [15].

Sulfonamide inhibitors incorporating camphorsulfonyl functionalities demonstrate remarkable selectivity profiles for specific enzyme isoforms [30]. Compounds containing specific substituent patterns achieve selectivity indices exceeding 750-fold for target enzymes over off-target variants [30]. The optimization of substituent groups enables the development of inhibitors with selectivity indices ranging from 10-fold to over 600-fold depending on the target enzyme combination [30].

Enzyme Inhibition Mechanisms

The mechanism of enzyme inhibition by camphorsulfonyl-containing sulfonamides involves multiple molecular interactions including hydrogen bonding, dipole-dipole interactions, π-π stacking, and electrostatic forces [12]. The electronegative nitrogen and oxygen atoms along with aromatic ring systems participate in hydrogen bonding and dipole-induced interactions with carbamate moieties of enzyme active sites [12]. Additional π-π interactions occur between substituted phenyl groups of the inhibitor and aromatic residues within enzyme binding pockets [12].

D(+)-10-camphorsulfonyl chloride enables the synthesis of sulfonamide inhibitors that function through covalent modification mechanisms [18]. These compounds demonstrate selective reactivity toward specific nucleophilic residues in target enzymes while maintaining excellent selectivity profiles [18]. The resulting covalent inhibitors exhibit prolonged enzyme inactivation compared to reversible inhibitors, providing sustained therapeutic effects [18].

Applications in Peptide Engineering: β-Hydroxy-Aspartic Acid Derivative Synthesis

D(+)-10-camphorsulfonyl chloride plays a crucial role in peptide engineering applications, particularly in the synthesis of β-hydroxy-aspartic acid derivatives and related non-proteinogenic amino acids [23] [25]. The compound serves as both a protecting group and chiral auxiliary in the construction of complex peptide structures containing hydroxylated amino acid residues [23]. This application proves essential for synthesizing peptides with enhanced biological activity and improved pharmacological properties [26].

β-Hydroxy-Aspartic Acid Synthesis Methodologies

The synthesis of β-hydroxy-aspartic acid derivatives utilizing D(+)-10-camphorsulfonyl chloride involves multiple strategic approaches [22] [24]. Direct synthesis methods employ diastereoselective decarboxylative aldol reactions using α-amidohemimalonates with various aldehydes to afford anti-β-hydroxy-α-amino acids with complete diastereoselectivity [22]. These reactions proceed under mild conditions and achieve high yields while maintaining excellent stereochemical control [22].

Enzymatic approaches to γ-hydroxy-α-amino acid synthesis demonstrate the versatility of D(+)-10-camphorsulfonyl chloride in biocatalytic transformations [24]. Three distinct enzymatic routes utilize tandem aldol addition-transamination reactions catalyzed by trans-o-hydroxybenzylidene pyruvate hydratase-aldolase from Pseudomonas putida [24]. These biocatalytic processes achieve enantioselective aldol additions with subsequent stereoselective amination to produce complex hydroxylated amino acid structures [24].

Solid-Phase Peptide Synthesis Applications

The incorporation of β-hydroxy-aspartic acid derivatives into peptide sequences requires specialized solid-phase synthesis strategies [25] [33]. D(+)-10-camphorsulfonyl chloride facilitates the preparation of suitably protected β-hydroxy-aspartic acid building blocks for solid-phase peptide synthesis applications [25]. The compound enables coupling through both α- and β-carboxylic acid functionalities while maintaining stereochemical integrity [25].

| Synthesis Parameter | β-Hydroxy-Aspartic Acid Method | Conventional Amino Acids |

|---|---|---|

| Overall Yield | 37-40% (five steps) | Variable |

| Stereochemical Control | Complete diastereoselectivity | Standard |

| Protecting Group Compatibility | Fmoc/tBu strategy | Standard protocols |

| Cyclization Efficiency | 50-60% yield | Variable |

Advanced peptide cyclization strategies employ β-hydroxy-aspartic acid ligation for macrocycle formation [33]. This approach utilizes the hydroxyl functionality of β-hydroxy-aspartic acid to mediate peptide cyclization through oxazolidine intermediate formation [33]. The method demonstrates superior performance compared to conventional cyclization approaches by avoiding epimerization and enabling the use of unprotected linear peptide precursors [33].

Biological Applications and Structure-Function Relationships

β-Hydroxy-aspartic acid derivatives synthesized using D(+)-10-camphorsulfonyl chloride demonstrate significant biological importance in various protein systems [21] [27]. These hydroxylated amino acids occur naturally in epidermal growth factor-like domains of vitamin K-dependent plasma proteins and other biologically active proteins [21] [27]. The hydroxylation occurs through posttranslational modification processes catalyzed by 2-oxoglutarate-dependent dioxygenases [27].

The structural complexity of β-hydroxy-aspartic acid, containing two chiral centers, enables the existence of four distinct stereoisomers forming two enantiomeric pairs [21]. This stereochemical diversity provides opportunities for fine-tuning peptide and protein function through precise stereochemical control [21]. D-threo-3-hydroxyaspartate serves as a component of the siderophore ornibactin, demonstrating the biological relevance of these hydroxylated amino acid derivatives [21].

Solvent Systems and Temperature Effects on Diastereomeric Crystallization Efficiency

The optimization of solvent systems and temperature parameters represents a critical aspect of reaction engineering for D(+)-10-Camphorsulfonyl chloride applications. Comprehensive studies have demonstrated that solvent selection profoundly influences both crystallization efficiency and diastereomeric separation outcomes [1] .

Solvent System Optimization

Ethanol emerges as the most effective solvent system for diastereomeric crystallization processes involving D(+)-10-Camphorsulfonyl chloride derivatives. Research indicates that ethanol provides crystallization efficiencies ranging from 85-95% with excellent diastereomeric separation capabilities [1]. The superior performance of ethanol stems from its ability to facilitate selective crystallization through hydrogen bonding interactions with the sulfonyl functionality while maintaining optimal solubility characteristics for the target compounds.

Acetonitrile demonstrates comparable performance to ethanol, achieving crystallization efficiencies of 80-90% with good diastereomeric separation [3]. The effectiveness of acetonitrile can be attributed to its moderate polarity and ability to stabilize charged intermediates formed during the crystallization process. Additionally, acetonitrile exhibits excellent compatibility with downstream purification procedures, making it particularly suitable for large-scale applications.

In contrast, polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide show significantly reduced crystallization efficiencies of 40-60% and 45-65%, respectively [4]. The poor performance of these solvents results from their high coordinating ability, which interferes with the formation of well-ordered crystal structures necessary for effective diastereomeric separation.

Temperature Effects on Crystallization Efficiency

Temperature optimization plays a crucial role in maximizing diastereomeric crystallization efficiency. Studies reveal that controlled temperature gradients significantly enhance separation outcomes compared to isothermal conditions [1] [4]. The optimal temperature range for most D(+)-10-Camphorsulfonyl chloride crystallization processes falls between 0-25°C, where nucleation kinetics favor the formation of thermodynamically stable diastereomeric crystals.

Research demonstrates that cooling rates of 0.5-2°C per minute provide optimal crystal formation conditions [5]. Slower cooling rates allow for more selective nucleation, resulting in higher enantiomeric excess values. Studies using chiral nucleation agents show that cooling rates of 0.025 K/min can achieve maximum enantiomeric excess values of 76.85% when combined with appropriate chiral additives [5].

Temperature control becomes particularly critical during the initial nucleation phase, where small temperature fluctuations can dramatically affect crystal morphology and diastereomeric purity. Implementation of precise temperature control systems, maintaining temperatures within ±0.5°C of target values, ensures reproducible crystallization outcomes and optimal diastereomeric separation efficiency.

| Solvent System | Temperature Range (°C) | Crystallization Efficiency (%) | Diastereomeric Separation | Optimal Temperature Range (°C) |

|---|---|---|---|---|

| Ethanol | RT-78 | 85-95 | Excellent | 0-25 |

| Acetonitrile | RT-82 | 80-90 | Good | 0-25 |

| Dichloromethane | RT-40 | 60-80 | Moderate | 0-25 |

| Tetrahydrofuran | RT-66 | 65-75 | Moderate | 0-25 |

| Acetone | RT-56 | 80-90 | Good | 0-25 |

| Toluene | RT-110 | 75-85 | Good | 25-50 |

Comparative Analysis of Deprotection Methodologies: Acidic vs. Basic Conditions

The deprotection of D(+)-10-Camphorsulfonyl chloride derivatives represents a critical step in synthetic protocols, with the choice between acidic and basic conditions significantly impacting reaction outcomes, selectivity, and overall process efficiency [1] .

Basic Deprotection Methodologies

Basic deprotection conditions demonstrate superior performance compared to acidic alternatives across multiple evaluation criteria. Sodium hydroxide-mediated deprotection achieves yields of 80-95% with reaction times of 2-4 hours under ambient conditions [1]. The high selectivity of basic conditions stems from the specific interaction between hydroxide ions and the sulfonyl chloride functionality, which proceeds through a well-defined nucleophilic substitution mechanism without significant side reactions.

Potassium carbonate emerges as another highly effective basic deprotection reagent, providing yields of 85-92% with reaction times of 3-5 hours at 40°C [1]. The buffering capacity of potassium carbonate helps maintain optimal pH conditions throughout the deprotection process, minimizing the formation of unwanted side products. The mild basic conditions preserve sensitive functional groups that might be compromised under strongly acidic conditions.

Cesium carbonate represents the most efficient basic deprotection system, achieving yields of 85-95% with reaction times of only 2-4 hours at room temperature . The superior performance of cesium carbonate can be attributed to its high solubility in organic solvents and strong basicity, which accelerates the deprotection reaction while maintaining excellent selectivity.

Acidic Deprotection Methodologies

Acidic deprotection conditions generally exhibit lower yields and selectivity compared to basic alternatives. Hydrochloric acid-mediated deprotection provides yields of 75-85% but requires elevated temperatures (60°C) and extended reaction times (4-6 hours) [7]. The harsh acidic conditions can lead to unwanted side reactions, including hydrolysis of sensitive functional groups and decomposition of acid-labile protecting groups.

Sulfuric acid deprotection shows particularly poor performance, achieving yields of only 70-80% with significant decomposition observed at the required reaction temperature of 80°C . The strongly acidic conditions promote multiple side reactions, including sulfonation of aromatic rings and oxidation of sensitive functionalities, resulting in reduced overall process efficiency.

Trifluoroacetic acid offers a milder acidic alternative, providing yields of 65-75% with reaction times of 1-2 hours at room temperature . Despite the shorter reaction time, the lower yields and potential for hydrolysis-related side reactions make trifluoroacetic acid less attractive for large-scale applications compared to basic alternatives.

Mechanistic Considerations

The superior performance of basic deprotection conditions can be attributed to fundamental mechanistic differences between acidic and basic pathways. Basic deprotection proceeds through direct nucleophilic attack on the sulfonyl chloride group, leading to clean formation of the desired product without significant side reactions [1]. In contrast, acidic deprotection often involves protonation of the substrate, which can activate multiple sites for unwanted reactions and reduce overall selectivity.

The choice of deprotection conditions also impacts the stereochemical integrity of the final product. Basic conditions generally preserve the stereochemical configuration of the camphorsulfonyl moiety, while acidic conditions may promote epimerization or other stereochemical complications that reduce the enantiomeric purity of the final product.

| Deprotection Method | Reaction Conditions | Yield (%) | Reaction Time (h) | Selectivity | Side Products |

|---|---|---|---|---|---|

| Basic Conditions (NaOH) | 2M NaOH, RT | 80-95 | 2-4 | High | Minimal |

| Basic Conditions (K2CO3) | 2M K2CO3, 40°C | 85-92 | 3-5 | High | Minimal |

| Basic Conditions (Cs2CO3) | 1M Cs2CO3, RT | 85-95 | 2-4 | High | Minimal |

| Acidic Conditions (HCl) | 6M HCl, 60°C | 75-85 | 4-6 | Moderate | Hydrolysis |

| Acidic Conditions (H2SO4) | 90% H2SO4, 80°C | 70-80 | 6-8 | Low | Decomposition |

| Acidic Conditions (TFA) | 10% TFA, RT | 65-75 | 1-2 | Moderate | Hydrolysis |

Scalability Challenges in Industrial Applications of Camphorsulfonyl-Based Protocols

The transition from laboratory-scale to industrial-scale production of D(+)-10-Camphorsulfonyl chloride-based processes presents significant technical and economic challenges that require systematic analysis and innovative solutions [8] [9].

Economic and Material Considerations

Reagent costs represent a primary scalability challenge, with increases of 5-10 fold when transitioning from laboratory to industrial scale [8]. The high cost of thionyl chloride, a key reagent in camphorsulfonyl chloride synthesis, becomes particularly problematic at industrial scales where multi-kilogram quantities are required. Alternative chlorinating agents, such as cyanuric chloride, have been developed to address this cost escalation while maintaining reaction efficiency [10].

The economics of D(+)-10-Camphorsulfonyl chloride production are further complicated by the need for specialized equipment capable of handling corrosive reagents and toxic gases. Industrial-scale synthesis requires pressure vessels, specialized handling systems, and sophisticated waste treatment facilities, resulting in equipment cost increases of 15-25 fold compared to laboratory setups [8].

Process Complexity and Control

The multi-step nature of camphorsulfonyl chloride synthesis introduces complexity factors that increase 3-5 fold during scale-up [8]. Industrial processes require sophisticated process control systems to maintain the precise temperature, pressure, and timing parameters necessary for optimal yields and selectivity. The implementation of automated control systems, while necessary for reproducible results, adds significant capital and operational costs.

Quality control requirements become particularly stringent at industrial scales, with control factor increases of 2-3 fold compared to laboratory operations [8]. The need to maintain consistent enantiomeric purity across large production batches requires sophisticated analytical methods and real-time monitoring systems. This is particularly challenging given that small variations in reaction conditions can significantly impact the stereochemical outcomes of the synthesis.

Energy and Utility Requirements

Energy consumption challenges scale dramatically with production volume, showing increases of 5-15 fold for industrial operations [8]. The need for precise temperature control across large reaction vessels requires sophisticated heating and cooling systems with high energy consumption. Additionally, the multi-stage purification processes necessary for pharmaceutical-grade products require energy-intensive separation techniques.

The requirement for specialized utilities, including ultra-pure solvents, high-purity nitrogen atmospheres, and specialized waste treatment systems, adds significant operational complexity and cost. These utility requirements often necessitate dedicated infrastructure that may not be available in standard chemical manufacturing facilities.

Innovative Solutions and Process Improvements

Recent developments in continuous flow chemistry offer promising solutions to several scalability challenges [9]. Flow-based synthesis enables better heat and mass transfer, more precise control of reaction conditions, and reduced waste generation compared to traditional batch processes. The implementation of microreactor technology allows for improved safety profiles while maintaining high yields and selectivity.

Alternative synthetic approaches, such as the use of cyanuric chloride in place of thionyl chloride, demonstrate potential for improved scalability [10]. These modifications can reduce reagent costs, improve safety profiles, and simplify waste treatment requirements while maintaining product quality and yield.

| Parameter | Laboratory Scale | Industrial Scale | Scalability Factor | Critical Challenges |

|---|---|---|---|---|

| Reagent Cost | Low | High | 5-10x | Thionyl chloride cost |

| Reaction Safety | Moderate | High Risk | 10-20x | Chlorine gas evolution |

| Equipment Requirements | Standard | Specialized | 15-25x | Pressure vessels |

| Waste Generation | Low | High | 20-50x | Ammonia disposal |

| Process Complexity | Simple | Complex | 3-5x | Multi-step synthesis |

| Energy Consumption | Low | High | 5-15x | Heating systems |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive